An In-depth Technical Guide to 6-Chloropyridine-3,4-dicarboxylic acid (CAS Number: 243835-70-3)
An In-depth Technical Guide to 6-Chloropyridine-3,4-dicarboxylic acid (CAS Number: 243835-70-3)
This guide offers a comprehensive technical overview of 6-chloropyridine-3,4-dicarboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to provide insights into its properties, synthesis, reactivity, and applications, while also addressing the current gaps in publicly available information.
Introduction: The Strategic Value of a Functionalized Pyridine Scaffold
The pyridine ring is a cornerstone of numerous pharmaceuticals and biologically active compounds.[1] Its nitrogen atom's ability to engage in hydrogen bonding and other non-covalent interactions makes it a privileged scaffold in drug design.[1] The strategic functionalization of the pyridine core allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[1] 6-Chloropyridine-3,4-dicarboxylic acid (CAS No: 243835-70-3) emerges as a particularly interesting building block due to its unique combination of reactive sites: a chloro-substituent, which can participate in nucleophilic substitution and cross-coupling reactions, and two carboxylic acid groups, which are amenable to a variety of chemical transformations.
Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of 6-chloropyridine-3,4-dicarboxylic acid is essential for its effective utilization in research and development.
| Property | Value | Source(s) |
| CAS Number | 243835-70-3 | [2][3] |
| Molecular Formula | C₇H₄ClNO₄ | [2][3] |
| Molecular Weight | 201.56 g/mol | [2][3] |
| Purity | ≥96% (typical) | [3] |
| Appearance | Solid (form not specified in literature) | N/A |
| Melting Point | 190 °C (decomposes) | |
| Solubility | Soluble in deionized water | |
| SMILES | O=C(C1=C(C(O)=O)C=C(Cl)N=C1)O | [3] |
Synthesis and Purification: A Proposed Pathway
Proposed Retrosynthetic Analysis
A logical retrosynthetic approach would involve the oxidative cleavage of a 6-chloroquinoline derivative.
Conceptual Synthesis Protocol
The following protocol is a theoretical pathway and would require experimental validation and optimization.
Step 1: Synthesis of a 6-Chloro-3,4-dialkylquinoline Precursor
This could be achieved through a multi-step synthesis starting from 4-chloroaniline, which is not detailed here but would follow established quinoline synthesis routes like the Combes or Doebner-von Miller reaction.
Step 2: Oxidation to 6-Chloropyridine-3,4-dicarboxylic acid
This step is adapted from patented procedures for similar transformations.[4]
-
Reaction Setup: In a well-ventilated fume hood, charge a reactor with an aqueous solution of the 6-chloro-3,4-dialkylquinoline precursor.
-
Reagent Addition: While vigorously stirring, slowly and concurrently add aqueous hydrogen peroxide (30-50%) and an aqueous base solution (e.g., 10-50% sodium hydroxide). The molar equivalents of the oxidizing agent and base relative to the quinoline precursor are critical and would need to be optimized, with literature suggesting a range of 8-20 equivalents for hydrogen peroxide and 5-10 for the base.[4]
-
Temperature Control: The reaction is highly exothermic. Maintain the reaction temperature between 80-120°C using an appropriate cooling system.[4]
-
Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the aqueous solution with a mineral acid (e.g., sulfuric or hydrochloric acid) to precipitate the dicarboxylic acid product.[4]
-
Collect the solid product by filtration.
-
Wash the filter cake with cold water to remove inorganic salts.
-
Dry the product under vacuum.
-
Step 3: Purification
Recrystallization from a suitable solvent system (e.g., water or an alcohol/water mixture) would be the primary method for purification. The purity should be assessed by HPLC and melting point determination.
Spectroscopic Characterization (Predicted)
As experimental spectra for 6-chloropyridine-3,4-dicarboxylic acid are not publicly available, the following are predicted characteristics based on its structure and data from analogous compounds.
¹H and ¹³C NMR Spectroscopy
The NMR spectra of pyridine derivatives are well-documented.[5][6]
-
¹H NMR: The proton spectrum is expected to be simple, showing two singlets in the aromatic region corresponding to the protons at the C2 and C5 positions of the pyridine ring. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine and carboxylic acid groups.
-
¹³C NMR: The carbon spectrum would display seven distinct signals. The two carboxylic acid carbons would appear downfield (typically >165 ppm). The four carbons of the pyridine ring would have chemical shifts characteristic of a substituted pyridine, and the carbon bearing the chlorine atom would be significantly influenced.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the vibrations of the carboxylic acid groups.
-
O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid hydroxyl groups.
-
C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ is characteristic of the carbonyl group in the carboxylic acid.
-
C-Cl Stretch: A moderate to strong absorption in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the carbon-chlorine bond.
-
Pyridine Ring Vibrations: Several bands in the 1400-1600 cm⁻¹ region will correspond to the C=C and C=N stretching vibrations of the pyridine ring.
Mass Spectrometry
-
Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (201.56 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak with about one-third the intensity of the M+ peak.
-
Fragmentation: Common fragmentation pathways would likely involve the loss of CO₂ and/or COOH from the carboxylic acid groups.
Chemical Reactivity and Synthetic Utility
The trifunctional nature of 6-chloropyridine-3,4-dicarboxylic acid makes it a versatile intermediate for the synthesis of more complex molecules.
-
Reactions of the Carboxylic Acid Groups: The two adjacent carboxylic acid groups can be readily converted into esters, amides, or acid chlorides. They can also undergo dehydration to form a cyclic anhydride, a reactive intermediate for further transformations.
-
Reactions of the Chloro Group: The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution by various nucleophiles, such as amines, alkoxides, and thiolates. This allows for the introduction of a wide range of functional groups. Furthermore, the chloro-substituent can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-nitrogen bonds.
Applications in Drug Discovery and Medicinal Chemistry
While specific applications of 6-chloropyridine-3,4-dicarboxylic acid are not extensively documented, its structural motifs are present in numerous biologically active compounds, particularly in the realm of kinase inhibitors.[7][8]
A Scaffold for Kinase Inhibitors
The pyridine core is a well-established "hinge-binding" motif in many kinase inhibitors.[9] The nitrogen atom of the pyridine ring can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. The 6-chloro substituent provides a vector for synthetic elaboration into the solvent-exposed region of the ATP-binding pocket, allowing for the optimization of potency and selectivity. The dicarboxylic acid functionality offers multiple points for derivatization to interact with other regions of the active site or to improve physicochemical properties.
Structure-Activity Relationship (SAR) Insights
Based on SAR studies of related 6-chloropyridin-3-amine analogs, it is evident that modifications at and around the pyridine core significantly impact biological activity.[9] The dicarboxylic acid groups of the title compound provide a rich platform for exploring these relationships. For instance, conversion to various amides or esters would allow for a systematic investigation of how different substituents affect target engagement and cellular activity.
Safety and Handling
The available safety data indicates that 6-chloropyridine-3,4-dicarboxylic acid should be handled with appropriate precautions in a laboratory setting.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion and Future Outlook
6-Chloropyridine-3,4-dicarboxylic acid is a promising, yet underexplored, building block for chemical synthesis. Its trifunctional nature offers a multitude of possibilities for the construction of complex molecular architectures. While the lack of detailed public information on its synthesis and spectral properties presents a current challenge, the clear potential of this scaffold, particularly in the design of kinase inhibitors, warrants further investigation. The development and publication of a robust synthetic protocol and comprehensive characterization data would undoubtedly accelerate its adoption by the broader scientific community and unlock its full potential in drug discovery and materials science.
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